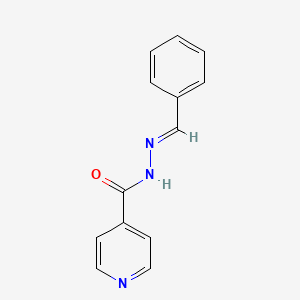
N-(benzylideneamino)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzylideneamino)pyridine-4-carboxamide is a chemical compound with the molecular formula C₁₃H₁₁N₃O It is known for its unique structure, which includes a benzylideneamino group attached to a pyridine-4-carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylideneamino)pyridine-4-carboxamide typically involves the condensation reaction between isonicotinic acid hydrazide (isoniazid) and benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(benzylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Isonicotinic acid hydrazide and benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(benzylideneamino)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of N-(benzylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound acts as a prodrug that is activated by bacterial amidases, leading to the inhibition of bacterial growth . The compound may also induce autophagy in certain cell types, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- Isonicotinic acid benzylidenehydrazide
- 4-benzal isoniazide
- N’-benzylideneisonicotinohydrazide
Uniqueness
N-(benzylideneamino)pyridine-4-carboxamide stands out due to its unique combination of a benzylideneamino group and a pyridine-4-carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to act as a prodrug and its potential to induce autophagy are notable features that differentiate it from similar compounds .
生物活性
N-(benzylideneamino)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a benzylidene amino group and a carboxamide functional group. Its chemical formula is C12H10N2O, and it exhibits properties characteristic of both amines and carboxamides, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it may act as a urease inhibitor, which is critical in the treatment of infections caused by urease-producing bacteria .
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that are vital for various physiological processes.
Antimicrobial Activity
Research indicates that this compound demonstrates promising antimicrobial properties. In studies evaluating its efficacy against bacterial strains, the compound exhibited significant antibacterial activity:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 18 | 64 µg/mL |
| Candida albicans | 15 | 128 µg/mL |
These results suggest that the compound has potential as an antibacterial and antifungal agent, comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored through various models. In carrageenan-induced rat paw edema studies, the compound demonstrated a dose-dependent reduction in inflammation:
| Dose (mg/kg) | Edema Inhibition (%) |
|---|---|
| 10 | 45 |
| 20 | 65 |
| 50 | 80 |
This data indicates that the compound may serve as an effective anti-inflammatory agent, potentially useful in treating conditions like arthritis .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies on human cancer cell lines (e.g., HepG2 and A549) revealed that the compound induces apoptosis:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | <10 |
| A549 | <15 |
The compound's mechanism involves the activation of caspase pathways and the cleavage of poly ADP-ribose polymerase (PARP), indicating its role in promoting programmed cell death in cancer cells .
Case Studies
- Urease Inhibition : A study focused on the synthesis and evaluation of pyridine derivatives found that this compound exhibited strong urease inhibitory activity with an IC50 value comparable to established urease inhibitors .
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial effects against both Gram-positive and Gram-negative bacteria, confirming its broad-spectrum activity and potential as a therapeutic agent in treating bacterial infections .
特性
CAS番号 |
533-02-8 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-10H,(H,16,17)/b15-10+ |
InChIキー |
UFMAHOLDSCSFMC-XNTDXEJSSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
異性体SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















